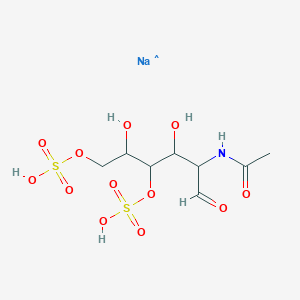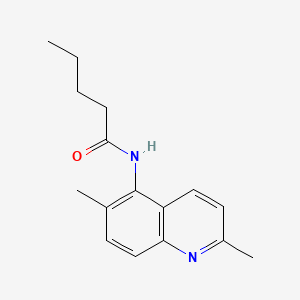
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is a chemical compound used in various biochemical research . It is a substrate used to identify, differentiate, and characterize N-acetylgalactosamine sulfatase .
Synthesis Analysis
The synthesis of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt involves the use of rare earth metal triflates . This method allows for the synthesis of both α-glycosides and β-glycosides of GalNAc . The results indicate that any interested GalNAc-containing substrates could be prepared by this simple strategy .Chemical Reactions Analysis
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is involved in various chemical reactions. For instance, it is used as a substrate in enzymology to study the specificity and kinetics of sulfatases and glycosyltransferases . It also aids in understanding the fine structure of proteoglycans and their interaction with a variety of proteins .Wissenschaftliche Forschungsanwendungen
Marine Polysaccharide Research
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt: is crucial in the study of marine polysaccharides. Researchers have cloned and characterized a novel sulfatase from a marine Arthrobacter strain that shows activity on this compound . This enzyme plays a role in the degradation of chondroitin sulfate, a marine polysaccharide, suggesting its potential in understanding and harnessing the bioactivity of marine-origin polysaccharides.
Protein Glycosylation
This compound serves as an initial O-linked sugar to many serine and threonine residues during protein glycosylation . It’s a fundamental process in post-translational modification, affecting protein folding, stability, and cell signaling pathways. Understanding its role can lead to advancements in therapeutic protein production and disease treatment strategies.
Affinity Chromatography
In affinity chromatography, N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is used as part of the carbohydrate matrices . Its specific binding properties allow for the separation and purification of glycoproteins, which is essential in biopharmaceuticals and diagnostic research.
Ice Recrystallization Inhibition
The compound has been instrumental in designing potent small-molecule ice recrystallization inhibitors . These inhibitors have applications in cryopreservation and organ transplantation, where controlling ice formation is critical to preserving cell viability.
Enzyme Characterization
It is used as a substrate to identify, differentiate, and characterize enzymes like N-acetylgalactosamine sulfatase and arylsulfatase . This application is significant in enzyme therapy for treating metabolic disorders where such enzymes are deficient or malfunctioning.
Periodontal Disease Research
Studies have utilized N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt in researching periodontal disease . It helps in understanding the glycosylation patterns in periodontal pathogens and the host response, which can lead to new therapeutic approaches.
Zukünftige Richtungen
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt and similar compounds have potential uses in regenerative medicine . They are key subjects in biomedical applications including wound healing, bone regeneration, antibacterial effect, and oral hygiene . They also play a role in the development of biocompatible materials that mimic the extracellular matrix, contributing to advances in tissue engineering .
Eigenschaften
InChI |
InChI=1S/C8H15NO12S2.Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;/h2,5-8,12-13H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVDLTOXRLXWMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NNaO12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Bromo-4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B1176464.png)


